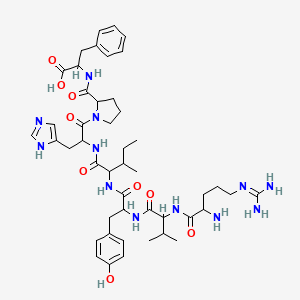

Angiotensin III, 4-L-isoleucine-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アンジオテンシン III, ヒト, マウス (3TFA) は、レニン-アンジオテンシン系から誘導されたペプチドであり、体内における血圧と体液バランスの調節に重要な役割を果たします。 この化合物は、アンジオテンシン II 受容体 (AT2R) の内因性アゴニストであり、心臓血管生理学および病態生理学において重要な意味を持っています .

2. 製法

合成経路および反応条件: アンジオテンシン III, ヒト, マウス (3TFA) の合成は、通常、固相ペプチド合成 (SPPS) を用います。 この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。 このプロセスには以下が含まれます。

カップリング: アミノ酸は、N,N'-ジイソプロピルカルボジイミド (DIC) やヒドロキシベンゾトリアゾール (HOBt) などの試薬を使用して活性化され、ペプチド結合を形成します。

脱保護: アミノ酸上の一時的な保護基は、トリフルオロ酢酸 (TFA) を使用して除去されます。

切断: 完成したペプチドは樹脂から切断され、高速液体クロマトグラフィー (HPLC) を使用して精製されます。

工業生産方法: アンジオテンシン III, ヒト, マウス (3TFA) の工業生産は、同様の原理に従いますが、より大規模に行われます。 自動ペプチド合成装置と大規模 HPLC システムが採用され、高純度と高収率が確保されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin III, human, mouse (3TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Amino acids are activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Angiotensin III, human, mouse (3TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high purity and yield .

化学反応の分析

反応の種類: アンジオテンシン III, ヒト, マウス (3TFA) は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: この反応は、ペプチド内のメチオニン残基を変性させる可能性があります。

還元: ペプチド内のジスルフィド結合は、チオール基に還元することができます。

置換: アミノ酸残基を置換して、異なる性質を持つアナログを作成することができます。

一般的な試薬および条件:

酸化: 過酸化水素またはペルオキソギ酸。

還元: ジチオスレイトール (DTT) またはトリス (2-カルボキシエチル) ホスフィン (TCEP)。

置換: 特定のアミノ酸誘導体およびカップリング試薬。

主な生成物: これらの反応の主な生成物には、酸化、還元、または置換された形のアンジオテンシン III, ヒト, マウス (3TFA) が含まれ、それぞれ異なる生物活性を持っています .

科学的研究の応用

アンジオテンシン III, ヒト, マウス (3TFA) は、科学研究で数多くの用途があります。

化学: ペプチド合成および修飾技術を研究するためのモデルペプチドとして使用されます。

生物学: レニン-アンジオテンシン系における役割とその血圧調節への影響について調査されています。

医学: 高血圧および心臓血管疾患の潜在的な治療標的として探求されています。

作用機序

アンジオテンシン III, ヒト, マウス (3TFA) は、アンジオテンシン II 受容体 (AT2R) に結合することによって効果を発揮します。 この相互作用は、細胞内シグナル伝達経路のカスケードをトリガーし、以下が含まれます。

G 蛋白質の活性化: サイクリック AMP (cAMP) などのセカンドメッセンジャーの産生につながります。

イオンチャネルのモジュレーション: カルシウムとカリウムイオンのフラックスに影響を与えます。

遺伝子発現の調節: 細胞の成長、分化、およびアポトーシスに関与する遺伝子の発現に影響を与えます.

類似化合物:

アンジオテンシン II: レニン-アンジオテンシン系における別のペプチドであり、同様の受容体結合性を示しますが、生理学的効果は異なります。

アンジオテンシン I: アンジオテンシン II および III の前駆体であり、異なる生物学的役割を果たします。

アンジオテンシン IV: 独自の受容体相互作用と機能を持つペプチドです。

独自性: アンジオテンシン III, ヒト, マウス (3TFA) は、アンジオテンシン II 受容体 (AT2R) に対する特異的な結合親和性と、心臓血管機能を調節する独特の役割においてユニークです。 アンジオテンシン II は主に血管収縮を促進するのに対し、アンジオテンシン III は血圧と体液バランスに、より微妙な影響を与えます .

類似化合物との比較

Angiotensin II: Another peptide in the renin-angiotensin system with similar receptor binding but different physiological effects.

Angiotensin I: A precursor to Angiotensin II and III, with distinct biological roles.

Angiotensin IV: A peptide with unique receptor interactions and functions.

Uniqueness: Angiotensin III, human, mouse (3TFA) is unique in its specific binding affinity to the angiotensin II receptor (AT2R) and its distinct role in modulating cardiovascular functions. Unlike Angiotensin II, which primarily promotes vasoconstriction, Angiotensin III has more nuanced effects on blood pressure and fluid balance .

特性

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H66N12O9/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRCKSBBNJCMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H66N12O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

931.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}cyclobutanecarboxamide](/img/structure/B2629858.png)

![ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2629863.png)

![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)

![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2629867.png)

![ethyl 4,5-dimethyl-2-[3-(3-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2629869.png)

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![2-Chloro-N-[(1R)-4-cyano-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B2629871.png)

![2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2629873.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2629875.png)

![5-[2-(2-Bicyclo[2.2.1]heptanylmethyl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2629876.png)